S-(1-Methyl-2-hydroxyethyl)glutathione

Description

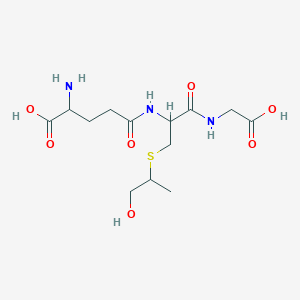

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCICQXODPSLQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-(1-Methyl-2-hydroxyethyl)glutathione synthesis pathway

An In-Depth Technical Guide to the Synthesis of S-(1-Methyl-2-hydroxyethyl)glutathione

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways leading to S-(1-Methyl-2-hydroxyethyl)glutathione, a key metabolite formed from the conjugation of glutathione with the industrial chemical propylene oxide. We will explore both the enzymatic and non-enzymatic routes of formation, detailing the underlying chemical mechanisms and the catalytic role of specific Glutathione S-Transferase (GST) isozymes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices for in vitro synthesis, purification, and characterization. Detailed protocols, quantitative data, and pathway visualizations are provided to serve as a practical resource for laboratory applications.

Introduction: The Significance of Glutathione Conjugation

Glutathione (γ-L-glutamyl-L-cysteinylglycine, GSH) is the most abundant non-protein thiol in mammalian cells, playing a central role in cellular defense against oxidative stress and the detoxification of electrophilic xenobiotics.[1][2] The nucleophilic thiol group (-SH) on the cysteine residue of GSH is crucial for its function, allowing it to react with a wide array of potentially toxic compounds.[][4] This process, known as glutathione conjugation, is a cornerstone of Phase II metabolism, transforming lipophilic and reactive molecules into more water-soluble, readily excretable products.[][5]

One such xenobiotic is propylene oxide (PO), a reactive epoxide used in the synthesis of numerous industrial products. The detoxification of PO proceeds via its conjugation with GSH, leading to the formation of S-(1-Methyl-2-hydroxyethyl)glutathione. Understanding this synthesis pathway is critical for toxicology studies, biomarker development, and assessing the efficacy of cellular detoxification mechanisms. This guide will dissect the synthesis of this specific conjugate, providing both the biochemical context and practical methodologies.

Core Synthesis Pathway: Conjugation of Propylene Oxide with Glutathione

The formation of S-(1-Methyl-2-hydroxyethyl)glutathione occurs through a nucleophilic substitution reaction where the thiolate anion (GS⁻) of glutathione attacks one of the carbon atoms of the epoxide ring of propylene oxide. This attack results in the opening of the strained three-membered ring and the formation of a stable thioether bond.[][4] This reaction can proceed through two distinct routes: a rapid, enzyme-catalyzed pathway and a slower, spontaneous non-enzymatic pathway.

Enzymatic Synthesis: The Role of Glutathione S-Transferases (GSTs)

The primary route for the conjugation of propylene oxide in biological systems is catalyzed by the Glutathione S-Transferase (GST) superfamily of enzymes.[][6] GSTs facilitate this reaction by binding both GSH and the electrophilic substrate (PO) in close proximity within their active site, lowering the activation energy required for the reaction.[7][8]

Mechanism of Action:

-

GSH Activation: The GST enzyme binds GSH at its G-site, which contains a key tyrosine or serine residue. This residue lowers the pKa of the GSH thiol group, promoting the formation of the highly nucleophilic thiolate anion (GS⁻).[7]

-

Electrophile Binding: Propylene oxide binds to the adjacent hydrophobic H-site.

-

Nucleophilic Attack: The activated GS⁻ attacks one of the carbons of the epoxide ring. In the case of propylene oxide, this attack can occur at either the primary (C1) or secondary (C2) carbon. The formation of S-(1-Methyl-2-hydroxyethyl)glutathione specifically results from the attack at the secondary carbon.

-

Product Release: The resulting conjugate is released from the enzyme.

Isozyme Specificity: Different GST isozymes exhibit varying catalytic efficiencies towards propylene oxide. Studies have shown that the human Theta-class GST, specifically hGSTT1-1 , is particularly effective at catalyzing the transformation of propylene oxide.[9] In fact, the enzymatic transformation of PO by hGSTT1-1 is significantly faster than that of the related compound, ethylene oxide.[9] Kinetic studies across different species and tissues have confirmed that GST activity for PO is found exclusively in cytosolic fractions.[6]

Non-Enzymatic Synthesis

While less efficient than the enzymatic route, the conjugation of GSH with propylene oxide can also occur spontaneously.[10][11] This non-enzymatic reaction is a second-order chemical reaction whose rate is dependent on the concentrations of both reactants and environmental factors such as pH and temperature. The chemical reactivity of propylene oxide makes it susceptible to nucleophilic attack by GSH even without enzymatic catalysis.[9] However, under physiological conditions, the rate of the GST-catalyzed reaction far exceeds the spontaneous reaction, though the production of non-enzymatic conjugates can sometimes overwhelm the enzyme's activity if substrate concentrations are high.[11]

The diagram below illustrates the dual pathways for the synthesis of S-(1-Methyl-2-hydroxyethyl)glutathione.

Caption: Dual synthesis pathways of S-(1-Methyl-2-hydroxyethyl)glutathione.

Quantitative Analysis: Enzyme Kinetics

The efficiency of the enzymatic conjugation of propylene oxide can be described by Michaelis-Menten kinetics. The table below summarizes kinetic parameters for GST-catalyzed PO metabolism in cytosolic fractions from various tissues and species. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ/Kₘ ratio signifies greater catalytic efficiency.

| Tissue Source | Species | Vₘₐₓ (nmol/min/mg protein) | Kₘ (mM) | Catalytic Efficiency (Vₘₐₓ/Kₘ) (µL/min/mg protein) |

| Liver | Mouse | 130 | 4.3 | 30 |

| Rat | 80 | 3.6 | 22 | |

| Human | 40 | 3.3 | 12 | |

| Lung | Mouse | 210 | 2.0 | 106 |

| Rat | 80 | 3.7 | 22 | |

| Human | 60 | 3.4 | 18 |

Data synthesized from kinetic studies on propylene oxide metabolism.[6]

Experimental Methodologies

Protocol for In Vitro Enzymatic Synthesis

This protocol describes a self-validating system for the synthesis of S-(1-Methyl-2-hydroxyethyl)glutathione using purified GST. The inclusion of a no-enzyme control is critical to differentiate between enzymatic and non-enzymatic product formation.

Materials:

-

Reduced Glutathione (GSH)

-

Propylene Oxide (PO)

-

Purified human Glutathione S-Transferase T1-1 (hGSTT1-1)

-

Potassium Phosphate Buffer (100 mM, pH 6.5)

-

Trichloroacetic acid (TCA) or Acetone for reaction quenching

-

Reverse-phase HPLC system with UV or MS detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

-

800 µL of 100 mM Potassium Phosphate Buffer (pH 6.5). Causality: A pH of 6.5 is often used to minimize the rate of non-enzymatic reaction, allowing for clearer observation of enzyme activity.[11]

-

100 µL of 10 mM GSH solution (final concentration 1 mM).

-

50 µL of purified hGSTT1-1 enzyme solution (e.g., 1 mg/mL stock).

-

-

Control Preparation: Prepare a parallel control tube containing all components except the GST enzyme. Add 50 µL of buffer instead. This control quantifies the contribution of the non-enzymatic pathway.

-

Pre-incubation: Incubate both tubes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Start the reaction by adding 50 µL of 20 mM Propylene Oxide solution (final concentration 1 mM). Vortex gently.

-

Incubation: Incubate the reaction at 37°C. For kinetic studies, aliquots can be taken at various time points (e.g., 2, 5, 10, 15 minutes). For bulk synthesis, a longer incubation of 1-2 hours may be appropriate.

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetone or a final concentration of 5% TCA.[11] This denatures the enzyme and precipitates proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis. Characterize and quantify the product using reverse-phase HPLC, NMR, and/or mass spectrometry.[10]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized conjugate is paramount. A multi-step analytical approach is recommended.

Caption: Recommended workflow for the purification and characterization of the synthesized conjugate.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is typically used to separate the polar glutathione conjugate from unreacted GSH and other reaction components.[1][10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with MS or MS/MS is used to confirm the molecular weight of the product and to obtain fragmentation patterns for structural validation.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for unambiguously determining the chemical structure, including the point of attachment of the glutathione moiety to the propylene oxide backbone.[10]

Biological Context: The Mercapturic Acid Pathway

In a biological system, the formation of S-(1-Methyl-2-hydroxyethyl)glutathione is only the first step in a larger detoxification process known as the mercapturic acid pathway. This pathway ensures the eventual excretion of the xenobiotic from the body.

The key steps are:

-

Glutamyl and Glycinyl Cleavage: The initial glutathione conjugate is processed by ectoenzymes. First, γ-glutamyltransferase (GGT) removes the glutamate residue.[12]

-

Dipeptidase Action: A dipeptidase then cleaves the glycine residue, leaving a cysteine S-conjugate.[12]

-

N-Acetylation: Finally, the cysteine conjugate is N-acetylated in the kidney by an N-acetyltransferase to form the corresponding N-acetyl-L-cysteine conjugate, or mercapturic acid.[12]

-

Excretion: This final product is highly water-soluble and is readily excreted in the urine.

Caption: Metabolic fate of the glutathione conjugate via the mercapturic acid pathway.

Conclusion

The synthesis of S-(1-Methyl-2-hydroxyethyl)glutathione from propylene oxide and glutathione is a critical detoxification reaction mediated primarily by the enzyme GSTT1-1, although a slower, non-enzymatic pathway also contributes. The principles and protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this metabolite in a laboratory setting. A thorough understanding of this pathway, from the kinetics of its formation to its ultimate fate in the mercapturic acid pathway, is essential for advancing our knowledge in toxicology, drug metabolism, and cellular defense mechanisms.

References

-

H. M. Schroder, et al. (1996). Differential Substrate Behaviours of Ethylene Oxide and Propylene Oxide Towards Human Glutathione Transferase Theta hGSTT1-1. PubMed. Available at: [Link]

-

D. L. H. Williams, et al. (2007). Enzymatic and nonenzymatic synthesis of glutathione conjugates: application to the understanding of a parasite's defense system and alternative to the discovery of potent glutathione S-transferase inhibitors. PubMed. Available at: [Link]

-

D. L. H. Williams, et al. (2006). Enzymatic and Nonenzymatic Synthesis of Glutathione Conjugates: Application to the Understanding of a Parasite's Defense System and Alternative to the Discovery of Potent Glutathione S-Transferase Inhibitors. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

S. C. Lu. (2013). GLUTATHIONE SYNTHESIS. PMC - NIH. Available at: [Link]

-

Y. Zhang, et al. (2019). Highly Efficient Synthesis of Glutathione via a Genetic Engineering Enzymatic Method Coupled with Yeast ATP Generation. MDPI. Available at: [Link]

-

I. S. Gabashvili. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. Available at: [Link]

-

F. J. van Hulten, et al. (2001). Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans. PubMed. Available at: [Link]

-

Y. C. Lin, et al. (2022). Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches. MDPI. Available at: [Link]

-

I. S. Gabashvili. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. Available at: [Link]

-

S. Pavanello, et al. (2014). Does Occupational Exposure to Solvents and Pesticides in Association with Glutathione S-Transferase A1, M1, P1, and T1 Polymorphisms. PLOS ONE. Available at: [Link]

-

Unknown Author. Glutathione Conjugation. University of Washington. Available at: [Link]

-

Wikipedia. S-(hydroxymethyl)glutathione synthase. Wikipedia. Available at: [Link]

-

S. S. Hecht, et al. ACCEPTED MANUSCRIPT. Oxford Academic. Available at: [Link]

-

A. J. L. Cooper & M. H. Hanigan. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. PMC - NIH. Available at: [Link]

-

A. J. L. Cooper & M. H. Hanigan. (2010). Enzymes Involved in Processing Glutathione Conjugates. PMC - NIH. Available at: [Link]

-

S. Palanisamy, et al. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MedCrave. Available at: [Link]

-

M. Sticova, et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. MDPI. Available at: [Link]

-

SIELC Technologies. (2023). HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. SIELC. Available at: [Link]

-

A. J. L. Cooper & M. H. Hanigan. (2018). Enzymes Involved in Processing Glutathione Conjugates. ResearchGate. Available at: [Link]

-

Y. Mo, et al. (2008). The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde. PMC - NIH. Available at: [Link]

-

K. van der Toorn, et al. (2019). Glutathione S-transferases and their implications in the lung diseases asthma and chronic obstructive pulmonary disease: Early life susceptibility?. PMC - NIH. Available at: [Link]

-

A. E. Hamad, et al. (2019). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Semantic Scholar. Available at: [Link]

-

A. K. K. Wong, et al. (2022). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. MDPI. Available at: [Link]

-

A. E. Hamad, et al. (2019). (PDF) Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. ResearchGate. Available at: [Link]

-

L. B. Pontel, et al. (2023). UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells. Springer Nature Experiments. Available at: [Link]

-

Pharmaffiliates. S-(2-Hydroxypropyl)glutathione-d6 + S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Mixture). Pharmaffiliates. Available at: [Link]

-

G. Fraternale, et al. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. MDPI. Available at: [Link]

Sources

- 1. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]

- 6. Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. courses.washington.edu [courses.washington.edu]

- 9. Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic and nonenzymatic synthesis of glutathione conjugates: application to the understanding of a parasite's defense system and alternative to the discovery of potent glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

biological function of S-(1-Methyl-2-hydroxyethyl)glutathione

An In-depth Technical Guide to the Biological Function of S-(1-Methyl-2-hydroxyethyl)glutathione

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of toxicology and drug metabolism, the study of how organisms defend themselves against chemical insults is of paramount importance. The glutathione conjugation system represents a cornerstone of this defense, a sophisticated enzymatic machinery designed to neutralize a vast array of electrophilic compounds. This guide delves into the specific biological role and significance of S-(1-Methyl-2-hydroxyethyl)glutathione, a key metabolite in the detoxification of the widely used industrial chemical, propylene oxide. For researchers, toxicologists, and professionals in drug development, understanding the lifecycle of this conjugate—from its formation to its excretion—provides a critical window into assessing chemical exposure, individual susceptibility, and the intricate balance of cellular protection. This document aims to provide a comprehensive, mechanistically-grounded overview of S-(1-Methyl-2-hydroxyethyl)glutathione, serving as a technical resource for laboratory investigation and theoretical understanding.

Introduction: The Molecular Signature of Detoxification

S-(1-Methyl-2-hydroxyethyl)glutathione is a thioether conjugate formed between the tripeptide glutathione (GSH) and the electrophilic epoxide, propylene oxide (PO). It is not an endogenous signaling molecule but rather the direct product of a critical Phase II biotransformation reaction. Its presence and concentration in biological matrices are direct indicators of exposure to its precursor, propylene oxide, a compound of significant industrial and toxicological interest. The formation of this conjugate is the primary mechanism by which the body neutralizes the reactivity of PO, transforming a potent alkylating agent into a water-soluble, excretable, and significantly less toxic compound.[1]

The is therefore intrinsically linked to the detoxification of propylene oxide. Its study offers profound insights into:

-

Xenobiotic Metabolism: The efficiency of the glutathione S-transferase (GST) enzyme system.

-

Biomonitoring: Its utility as a quantifiable biomarker for propylene oxide exposure.

-

Toxicology: The cellular defense mechanisms against electrophilic and potentially carcinogenic compounds.

The Precursor: Propylene Oxide (PO) - A Profile

Propylene oxide (methyloxirane) is a volatile, colorless liquid used extensively as a chemical intermediate in the production of plastics (polyurethanes), polyester resins, lubricants, and surfactants.[2][3] It has also been employed as a fumigant and sterilant for food products, cosmetics, and medical equipment.[2][3]

Sources of Exposure:

-

Occupational: Workers in industries manufacturing or using PO are at the highest risk of inhalation exposure.

-

Environmental: PO is released into the atmosphere from industrial processes and breaks down with a half-life of 3 to 20 days.[4]

-

Endogenous: The human body can metabolize inhaled propylene gas to propylene oxide, although this conversion appears to saturate at high exposure levels.[4]

Toxicological Significance: Propylene oxide is a direct-acting alkylating agent, meaning it can covalently bind to nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins without prior metabolic activation.[4] This reactivity is the basis of its genotoxic and carcinogenic properties. PO is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[3] The primary detoxification pathway for PO is conjugation with glutathione.[2][5]

The Core Mechanism: Glutathione Conjugation Pathway

The neutralization of propylene oxide is a classic example of Phase II detoxification, a process that increases the water solubility of xenobiotics to facilitate their excretion.[6][7] This pathway is critically dependent on two components: glutathione and the glutathione S-transferase enzymes.

Glutathione (GSH): The Master Nucleophile

Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, with intracellular concentrations reaching up to 10 mM.[8][9] It is often called the body's "master antioxidant" due to its central role in cellular defense.[10] In the context of detoxification, the key functional group of GSH is the nucleophilic thiol (-SH) on its cysteine residue.[7] This thiol group readily attacks electrophilic centers on xenobiotics, forming a stable thioether bond.[11]

Glutathione S-Transferases (GSTs): The Catalytic Workhorses

While the reaction between GSH and PO can occur non-enzymatically, the rate is significantly accelerated by the superfamily of Glutathione S-Transferase (GST) enzymes.[6][12] GSTs are dimeric proteins that bind both GSH and the electrophilic substrate (the H-site), orienting them for optimal reaction.[6]

The enzymatic conjugation of propylene oxide proceeds as follows:

-

The GST enzyme binds a molecule of reduced glutathione (GSH) at its G-site.

-

Propylene oxide enters the adjacent, hydrophobic H-site.

-

The enzyme facilitates the nucleophilic attack of the GSH thiol group on one of the carbon atoms of the epoxide ring in PO.

-

This attack opens the strained epoxide ring, resulting in the formation of a stable covalent bond and yielding S-(1-Methyl-2-hydroxyethyl)glutathione.

Studies have shown that different GST isozymes, particularly from the Theta (T) and Mu (M) classes, are efficient catalysts for this reaction.[5][13] For instance, human GST T1-1 (hGSTT1-1) has been shown to rapidly transform propylene oxide.[13]

Caption: Formation of S-(1-Methyl-2-hydroxyethyl)glutathione.

Subsequent Metabolism: The Mercapturic Acid Pathway

The formation of S-(1-Methyl-2-hydroxyethyl)glutathione is the first step in a multi-stage elimination process known as the mercapturic acid pathway.[14] This pathway further processes the glutathione conjugate to a form that is readily excreted in the urine.

The steps are as follows:

-

Cleavage of Glutamate: The enzyme γ-glutamyltransferase (GGT), typically located on the outer surface of cell membranes, removes the γ-glutamyl residue from the conjugate.[14]

-

Cleavage of Glycine: A dipeptidase then cleaves the glycine residue, leaving the cysteine conjugate.[14]

-

N-Acetylation: Finally, the cysteine conjugate is N-acetylated in the kidney by an N-acetyltransferase enzyme, forming the corresponding N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid.[14]

This final product is highly water-soluble and is efficiently eliminated from the body via renal excretion.

Biological Significance and Practical Applications

A Robust Biomarker of Exposure

The most critical and its downstream metabolite, the corresponding mercapturic acid, is their role as biomarkers. Since their formation is directly proportional to the internal dose of propylene oxide, their quantification in biological fluids (primarily urine) provides a reliable and non-invasive method for assessing and monitoring human exposure to PO.[15] This is invaluable in occupational health settings to ensure workplace safety standards are being met and to evaluate the effectiveness of protective measures.

Indicator of Individual Detoxification Capacity

The rate of S-(1-Methyl-2-hydroxyethyl)glutathione formation can vary between individuals. This variability is often linked to genetic polymorphisms in the GST enzymes. For example, individuals with a GSTT1-null genotype lack a functional GSTT1-1 enzyme, which may alter their ability to detoxify propylene oxide and potentially increase their susceptibility to its toxic effects.[13] Therefore, measuring this conjugate can provide insights into an individual's metabolic phenotype and inherent risk.

Cellular Protection and Glutathione Depletion

The primary role of this pathway is protective. By sequestering propylene oxide, the glutathione conjugation system prevents this reactive epoxide from binding to and damaging critical cellular components like DNA. However, high or chronic exposure to PO can lead to significant depletion of the cellular glutathione pool. Since GSH is vital for maintaining redox balance and protecting against oxidative stress, its depletion can leave cells vulnerable to damage from reactive oxygen species (ROS), creating a state of oxidative stress.[8][16]

| Parameter | Description | Significance |

| Analyte | S-(1-Methyl-2-hydroxyethyl)glutathione (or its mercapturic acid derivative) | Direct product of propylene oxide detoxification. |

| Matrix | Urine, Blood | Non-invasive (urine) or direct (blood) sample collection. |

| Application | Biomonitoring of Exposure | Quantifies internal dose of propylene oxide in occupational or environmental settings.[15] |

| Application | Assessment of Metabolic Phenotype | Reflects individual's GST enzyme activity and detoxification capacity.[13] |

| Toxicological Insight | Glutathione Depletion | High levels may indicate a significant burden on the cellular GSH pool, implying a risk of oxidative stress.[8] |

Experimental Protocol: Quantification in Biological Samples

The gold standard for quantifying glutathione conjugates in complex biological matrices like urine or plasma is Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).[17][18] This technique offers exceptional sensitivity and specificity.

Step-by-Step Methodology

-

Sample Collection: Collect urine or blood samples. For blood, plasma should be separated immediately using centrifugation in EDTA-coated tubes to prevent clotting and stored at -80°C. Urine should also be frozen at -80°C until analysis.

-

Sample Preparation (Protein Precipitation & Extraction):

-

Thaw samples on ice.

-

To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte, such as S-(1-Methyl-2-hydroxyethyl)glutathione-d6).[19]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

-

-

UHPLC Separation:

-

Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 2% B, ramp up to 95% B over several minutes to elute the analyte, hold for a brief period, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 5 µL.

-

-

HRMS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for glutathione conjugates.

-

Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2) or Parallel Reaction Monitoring (PRM) for targeted quantification.

-

Precursor Ion (m/z): The exact mass of protonated S-(1-Methyl-2-hydroxyethyl)glutathione is calculated and used for targeted analysis.

-

Fragment Ions: Key fragment ions (e.g., loss of glycine, loss of pyroglutamate) are monitored in MS/MS mode for confirmation and enhanced specificity.

-

-

Data Analysis:

-

Quantify the analyte by integrating the area of the precursor ion peak and normalizing it against the peak area of the internal standard.

-

Generate a calibration curve using standards of known concentrations to determine the absolute concentration in the samples.

-

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. fao.org [fao.org]

- 3. treeoflighthealth.com [treeoflighthealth.com]

- 4. medrxiv.org [medrxiv.org]

- 5. Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]

- 7. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 8. Glutathione as a Redox Biomarker in Mitochondrial Disease—Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. youtube.com [youtube.com]

- 11. courses.washington.edu [courses.washington.edu]

- 12. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question [mdpi.com]

- 13. Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Glutathione as a Biomarker in Parkinson's Disease: Associations with Aging and Disease Severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

S-(1-Methyl-2-hydroxyethyl)glutathione formation from propylene oxide

An In-Depth Technical Guide on the Formation of S-(1-Methyl-2-hydroxyethyl)glutathione from Propylene Oxide: Mechanisms, Analysis, and Toxicological Significance

Executive Summary

Propylene oxide (PO) is a key industrial chemical intermediate, but also a recognized animal carcinogen and probable human carcinogen. Its biological effects are largely driven by its ability to act as an electrophile, alkylating cellular macromolecules such as DNA, RNA, and proteins. The primary detoxification pathway for propylene oxide in most mammalian species is through conjugation with the endogenous antioxidant glutathione (GSH). This reaction, occurring both spontaneously and catalyzed by the glutathione S-transferase (GST) enzyme superfamily, results in the formation of glutathione adducts.

This guide provides a comprehensive technical overview of the formation of the principal glutathione conjugate, S-(2-hydroxypropyl)glutathione, and its isomer. It will delve into the underlying chemical mechanisms, the enzymatic catalysis by specific GST isoenzymes, detailed protocols for the analysis of these reactions, and state-of-the-art analytical methodologies for their detection and quantification. Furthermore, the toxicological importance of this conjugation pathway as a detoxification mechanism and its application in biomonitoring for propylene oxide exposure will be thoroughly discussed.

A Note on Nomenclature: The term "S-(1-Methyl-2-hydroxyethyl)glutathione" specified in the topic refers to the adduct formed by the nucleophilic attack of glutathione on the second carbon (C2) of the propylene oxide epoxide ring. The more common and IUPAC-preferred name for this isomer is S-(2-hydroxypropyl)glutathione . The other major isomer, formed from an attack on the first carbon (C1), is S-(1-hydroxyprop-2-yl)glutathione. This guide will address the formation of both, with a primary focus on the predominant S-(2-hydroxypropyl)glutathione.

The Core Reaction: Mechanistic Insights

The conjugation of propylene oxide with glutathione is a classic example of epoxide detoxification. The reaction involves the nucleophilic addition of the glutathione thiolate anion (GS⁻) to one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.

Regioselectivity: A Tale of Two Carbons

The epoxide ring of propylene oxide is asymmetric, presenting two potential sites for nucleophilic attack by glutathione: the less substituted C1 and the more substituted C2. This leads to the formation of two distinct regioisomers.

-

Attack at C1 (SN2): Nucleophilic attack at the terminal, sterically less hindered C1 atom results in the formation of S-(1-hydroxyprop-2-yl)glutathione .

-

Attack at C2 (SN2): Attack at the internal, more substituted C2 atom yields S-(2-hydroxypropyl)glutathione .

The ratio of these isomers is highly dependent on whether the reaction is spontaneous or enzyme-catalyzed. Non-enzymatic conjugation generally shows less regioselectivity, while GST-catalyzed reactions can be highly specific. For propylene oxide, the GST-catalyzed reaction predominantly yields the S-(2-hydroxypropyl)glutathione isomer.

Figure 1: Overview of the reaction between propylene oxide and glutathione, leading to two possible isomers. The enzymatic pathway heavily favors the formation of S-(2-hydroxypropyl)glutathione.

The Catalysts: Glutathione S-Transferases (GSTs)

While the conjugation of glutathione with propylene oxide can occur spontaneously, the rate is significantly enhanced by the action of Glutathione S-Transferases (GSTs). These enzymes play a pivotal role in cellular detoxification by increasing the reaction rate and controlling the regioselectivity of the product formed.

GSTs function by binding both glutathione and the electrophilic substrate (propylene oxide) in their active site. This proximity and the enzyme's ability to lower the pKa of the glutathione thiol group, thereby increasing the concentration of the highly nucleophilic thiolate anion (GS⁻), are key to its catalytic power.

Isoenzyme Specificity

The GST superfamily comprises multiple classes of isoenzymes (e.g., Alpha, Mu, Pi, Theta), and they exhibit differential catalytic activities towards propylene oxide. Studies have shown that the Theta-class GSTs (like GSTT1) are particularly efficient in catalyzing this conjugation. In humans, GSTT1 is highly active in the metabolism of smaller epoxide molecules. Polymorphisms in the GSTT1 gene, such as the GSTT1-null genotype where the gene is deleted, can lead to a complete lack of enzyme activity. Individuals with this genotype may have a reduced capacity to detoxify propylene oxide, potentially placing them at higher risk for its toxic effects.

| GST Isoenzyme Class | Relative Activity towards Propylene Oxide | Key Characteristics |

| Theta (e.g., GSTT1) | High | Highly efficient with small epoxides. Subject to common genetic polymorphisms (null genotype). |

| Mu (e.g., GSTM1) | Moderate to Low | Activity varies significantly between specific isoenzymes within the class. |

| Alpha (e.g., GSTA1) | Low | Generally more active towards larger, more complex substrates. |

| Pi (e.g., GSTP1) | Low | Often involved in detoxification of other carcinogens but less active with simple epoxides. |

Experimental Protocol: In Vitro Analysis of GST-Catalyzed PO Conjugation

This protocol provides a robust method for measuring the kinetics of GST-catalyzed conjugation of propylene oxide with glutathione in a controlled in vitro setting. The methodology relies on quantifying the depletion of GSH over time using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with remaining GSH to produce a colored product measurable at 412 nm.

Core Principle

The assay measures the rate of disappearance of the substrate (GSH) as it is consumed in the conjugation reaction. This rate is directly proportional to the GST enzyme activity under substrate-saturating conditions. By varying the concentration of one substrate (e.g., propylene oxide) while keeping the other (GSH) constant and in excess, key kinetic parameters like Km and Vmax can be determined.

Step-by-Step Methodology

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Ensure the pH is accurately adjusted.

-

GSH Stock Solution: Prepare a 100 mM solution of reduced glutathione (GSH) in the phosphate buffer. Prepare this fresh daily to prevent oxidation.

-

Propylene Oxide Stock: Due to its volatility, prepare a stock solution (e.g., 200 mM) in a sealed vial by adding a known weight of PO to a known volume of chilled buffer or an appropriate solvent like acetonitrile. Caution: Propylene oxide is a hazardous substance. Handle it in a fume hood with appropriate personal protective equipment.

-

Enzyme Preparation: Purify the GST isoenzyme of interest (e.g., recombinant human GSTT1) or use a cytosolic fraction from a relevant tissue source. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

DTNB Solution: Prepare a 10 mM DTNB solution in the phosphate buffer.

-

-

Assay Execution:

-

Set up a series of microcentrifuge tubes or a 96-well plate.

-

To each well/tube, add the following in order:

-

Phosphate buffer to bring the final volume to 200 µL.

-

GSH solution to a final concentration of 1-5 mM.

-

GST enzyme solution (e.g., 1-5 µg of purified enzyme).

-

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for thermal equilibration.

-

Initiate the reaction by adding varying concentrations of the propylene oxide substrate (e.g., final concentrations ranging from 0.1 mM to 10 mM).

-

Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA), to a final concentration of 5%. This will precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

-

Quantification of Remaining GSH:

-

Transfer an aliquot of the supernatant to a new plate/cuvette.

-

Add the DTNB solution.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of GSH to determine the amount of GSH remaining in each sample.

-

-

Data Analysis:

-

Calculate the amount of GSH consumed in each reaction (Initial GSH - Remaining GSH).

-

Convert this to a reaction rate (e.g., nmol/min/mg protein).

-

Plot the reaction rate against the propylene oxide concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

-

Figure 2: Workflow for the in vitro enzymatic assay of GST activity with propylene oxide as a substrate.

Advanced Analytical Methodologies

Directly measuring the formation of S-(2-hydroxypropyl)glutathione and its downstream metabolites provides a more specific and sensitive approach than substrate depletion assays. Mass spectrometry coupled with chromatography is the gold standard for this type of analysis.

LC-MS/MS for Direct Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurately quantifying the glutathione conjugate and its metabolites in complex biological matrices like plasma, urine, or cell lysates.

-

Sample Preparation: Samples typically undergo protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analytes of interest.

-

Chromatography: Reversed-phase HPLC is used to separate the S-(2-hydroxypropyl)glutathione isomer from its S-(1-hydroxyprop-2-yl) counterpart and other endogenous molecules.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the conjugate) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific and allows for sensitive and selective quantification, even in a complex matrix.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application Notes |

| S-(2-hydroxypropyl)glutathione | 382.1 | 253.1 | The product ion corresponds to the loss of the pyroglutamate residue. |

| N-acetyl-S-(2-hydroxypropyl)cysteine (HPMA) | 236.1 | 130.1 | The major urinary metabolite (mercapturic acid). A key biomarker of PO exposure. |

Toxicological Significance and Biomarkering

The conjugation of propylene oxide with glutathione is primarily a detoxification pathway. By converting a reactive electrophile into a more water-soluble and readily excretable conjugate, this process prevents PO from binding to critical cellular targets like DNA. The resulting S-(2-hydroxypropyl)glutathione is further metabolized via the mercapturic acid pathway into N-acetyl-S-(2-hydroxypropyl)cysteine (HPMA), which is then excreted in the urine.

The measurement of HPMA in urine is a well-established and reliable method for biomonitoring human exposure to propylene oxide in occupational and environmental settings. The amount of HPMA excreted is correlated with the extent of exposure, providing a valuable tool for risk assessment and for verifying the effectiveness of workplace safety controls.

Conclusion

The formation of S-(1-Methyl-2-hydroxyethyl)glutathione, more commonly known as S-(2-hydroxypropyl)glutathione, is a critical event in the metabolism of propylene oxide. This reaction, driven by the catalytic efficiency of glutathione S-transferases, particularly GSTT1, represents the primary defense mechanism against the toxicity of this important industrial chemical. A thorough understanding of the reaction's mechanism, kinetics, and the factors influencing its rate is essential for toxicology and drug development professionals. The analytical methods detailed herein, especially LC-MS/MS, provide the necessary tools for researchers to accurately study these processes, assess enzyme function, and monitor human exposure, ultimately contributing to a safer handlin

Technical Guide: Differentiating Endogenous vs. Exogenous S-(1-Methyl-2-hydroxyethyl)glutathione

The following technical guide is structured to address the specific analytical and mechanistic challenges of S-(1-Methyl-2-hydroxyethyl)glutathione (1-MHEG).

Executive Summary & Biological Context

S-(1-Methyl-2-hydroxyethyl)glutathione (1-MHEG) is a specific regioisomer formed from the conjugation of reduced glutathione (GSH) with propylene oxide (PO). While often overshadowed by its major isomer, S-(2-hydroxypropyl)glutathione (2-HPG), 1-MHEG represents a critical analyte for distinguishing enzymatic detoxification from spontaneous chemical alkylation .

For researchers in drug safety and toxicology, the challenge lies in distinguishing the "background" (endogenous) load of PO—derived from lipid peroxidation and gut flora—from exogenous exposure (industrial or pharmaceutical impurities).

The Isomeric Imperative

Propylene oxide is an asymmetric epoxide.[1] Its ring opening with GSH yields two products:

-

S-(2-hydroxypropyl)glutathione (2-HPG): Attack at the terminal, less hindered carbon (

). This is the dominant product of spontaneous (non-enzymatic) reactions. -

S-(1-Methyl-2-hydroxyethyl)glutathione (1-MHEG): Attack at the internal, more hindered methine carbon (

). This formation is significantly enhanced by specific Glutathione S-Transferases (e.g., GSTT1) which can overcome steric hindrance.

Key Insight: A shift in the ratio of 1-MHEG to 2-HPG can serve as a biomarker for GST activity versus saturation (spontaneous alkylation).

Mechanistic Pathways: Origins of the Conjugate

To interpret analytical data correctly, one must understand the upstream sources.

Endogenous Pathway (The Baseline)

Humans produce propylene endogenously via:

-

Lipid Peroxidation: Degradation of polyunsaturated fatty acids.

-

Microbiome Activity: Bacterial fermentation in the gut.

-

Metabolism: Propylene is oxidized by CYP2E1 to Propylene Oxide (PO), which is then conjugated by GSTs (primarily GSTT1 and GSTM1) to form 1-MHEG and 2-HPG.

Exogenous Pathway (The Spike)

-

Direct Exposure: Inhalation or ingestion of PO (fumigants, sterilants).

-

Metabolic Precursors: Drugs containing propyl moieties metabolized to PO.

-

Kinetic Difference: Exogenous exposure often saturates local GST enzymes, leading to a higher proportion of spontaneous conjugation in the blood (favoring the 2-HPG isomer) compared to the tightly controlled enzymatic ratio seen in endogenous metabolism.

Visualization: Pathway Logic

Caption: Dual pathways of Propylene Oxide conjugation. Note that 1-MHEG (blue) is disproportionately formed via enzymatic catalysis compared to spontaneous reaction.

Analytical Protocol: High-Resolution LC-MS/MS

Challenge: 1-MHEG and 2-HPG are isobaric (

Protocol A: Synthesis of Standards (Self-Validation Step)

Before analyzing samples, you must generate the isomers to define retention times.

-

Reaction: Incubate L-Glutathione (10 mM) with racemic Propylene Oxide (20 mM) in phosphate buffer (pH 7.4) at 37°C for 4 hours.

-

Result: This spontaneous reaction yields a mixture of ~85-90% 2-HPG and ~10-15% 1-MHEG.

-

Verification: Use NMR or high-resolution chromatography to identify the minor peak (1-MHEG) which typically elutes after the major peak on C18 columns due to steric shielding of the polar hydroxyl group.

Protocol B: Sample Preparation (Cell Lysate/Tissue)

Preventing artificial oxidation and degradation is critical.

-

Quenching: Add Acivicin (25 µM) immediately to block Gamma-Glutamyl Transpeptidase (GGT) activity. Without this, GGT will cleave the glutamate moiety, destroying your analyte.

-

Precipitation: Mix sample 1:3 with ice-cold Methanol containing 1% Formic Acid.

-

Internal Standard: Add isotope-labeled GSH (

-GSH) pre-incubated with PO to create a labeled conjugate standard, or use S-propyl-GSH as a surrogate. -

Centrifugation: 15,000 x g for 10 mins at 4°C. Inject supernatant.

Protocol C: LC-MS/MS Conditions

-

Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex F5 (Pentafluorophenyl). Note: F5 columns often provide better isomer separation than standard C18.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Shallow gradient is required. 0-2 min (1% B), 2-10 min (1% -> 15% B). Slow ramp is essential to separate isomers.

-

Transitions (ESI+):

-

Precursor:

366.1 -

Quantifier:

237.1 (Loss of pyroglutamate moiety) -

Qualifier:

179.0 (Cysteinyl-glycine fragment)

-

Visualization: Analytical Workflow

Caption: Step-by-step extraction and analysis workflow emphasizing GGT inhibition for analyte stability.

Data Interpretation: Endogenous vs. Exogenous[2][3][4]

The absolute concentration of 1-MHEG alone is often insufficient. You must analyze it in the context of the 2-HPG isomer.

Quantitative Comparison Table

| Feature | Endogenous Baseline | Exogenous Exposure (Acute) |

| Total Conjugate Level | Low (nM range) | High (µM range) |

| Primary Source | CYP2E1 metabolism of propylene | Direct alkylation by inhaled/ingested PO |

| Isomer Ratio (1-MHEG : 2-HPG) | Higher (~1:5 to 1:8) | Lower (~1:10 to 1:20) |

| Reasoning | Controlled enzymatic conjugation (GSTT1) allows formation of the hindered 1-MHEG isomer. | Saturation of enzymes leads to dominance of spontaneous chemical reaction, which favors the unhindered 2-HPG. |

Calculation of "Excess" Exposure

To determine if a subject has been exposed to exogenous PO:

Note: Since endogenous levels vary by individual (diet/microbiome), the Isomer Ratio is often a more robust metric than absolute concentration.

References

-

Differential Substrate Behaviours of Ethylene Oxide and Propylene Oxide Towards Human Glutathione Transferase Theta. Source: National Institutes of Health (PubMed) Context: Establishes that GSTT1 actively metabolizes propylene oxide, influencing the isomeric distribution compared to spontaneous reaction. URL:[Link]

-

Endogenous Glutathione Adducts: Formation, Pharmacology, and Toxicology. Source: National Institutes of Health (PubMed Central) Context: Reviews the mechanisms of endogenous electrophile generation (lipid peroxidation) and their conjugation with GSH. URL:[Link]

-

Simultaneous Quantitation of Oxidized and Reduced Glutathione via LC-MS/MS. Source: National Institutes of Health (PubMed) Context: Provides the foundational LC-MS/MS methodology and stabilization techniques (NEM/Acivicin) required for accurate GSH conjugate analysis. URL:[Link]

-

Propylene Oxide in Exhaled Breath as a Marker for Discriminating TMAU-like Conditions. Source: MedRxiv Context: Discusses the endogenous production of propylene oxide and its variability in human populations, providing a baseline for "background" levels. URL:[Link][2][3][4][5][6]

Sources

- 1. Propylene oxide [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endogenous glutathione adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: S-(1-Methyl-2-hydroxyethyl)glutathione as a Biomarker of Exposure

The following technical guide details the utility, mechanism, and analytical protocol for S-(1-Methyl-2-hydroxyethyl)glutathione as a biomarker of exposure.

Executive Summary

S-(1-Methyl-2-hydroxyethyl)glutathione (1-MHEG) is a specific regioisomeric conjugate of glutathione (GSH) formed primarily upon exposure to propylene oxide (PO) or its metabolic precursors (e.g., 1,2-dichloropropane ). While the major detoxification pathway of PO yields the terminal adduct S-(2-hydroxypropyl)glutathione, the formation of 1-MHEG represents a nucleophilic attack at the more substituted carbon (C2) of the epoxide ring.

This guide provides a comprehensive framework for using 1-MHEG as a precision biomarker. It distinguishes enzymatic (GST-mediated) from non-enzymatic alkylation events and serves as a critical endpoint in toxicokinetic modeling for alkylating agents.

Mechanistic Basis & Chemical Formation[1]

The Parent Electrophile: Propylene Oxide

Propylene oxide (PO) is a direct-acting alkylating agent. Upon entering the biological system, it reacts with cellular nucleophiles, including DNA, hemoglobin, and glutathione. The reaction with GSH is the primary detoxification route, mediated by Glutathione S-Transferases (GSTs), particularly the GST T1-1 and GST M1-1 isoforms.

Regioselectivity of Conjugation

The opening of the asymmetric epoxide ring of PO can occur at two positions, yielding distinct regioisomers. The ratio of these isomers provides insight into the reaction environment (enzymatic vs. cytosolic pH).

-

Pathway A (Major): Nucleophilic attack at the less hindered terminal carbon (C1) yields S-(2-hydroxypropyl)glutathione (2-HPG) . This accounts for ~90% of the conjugate.

-

Pathway B (Minor - The Biomarker): Attack at the more substituted central methine carbon (C2) yields S-(1-Methyl-2-hydroxyethyl)glutathione (1-MHEG) .

Why Monitor 1-MHEG? While less abundant, 1-MHEG is a critical marker for:

-

Enzymatic Specificity: Certain GST isoforms may preferentially catalyze the attack at the chiral center, altering the isomeric ratio compared to spontaneous reaction.

-

Stereochemical Stability: The C2 attack inverts the stereocenter, providing a stable adduct that resists certain degradation pathways affecting terminal adducts.

-

Source Discrimination: Differentiating direct PO exposure from metabolic precursors that may favor specific transition states.

Metabolic Pathway Diagram

Figure 1: Divergent pathways of Propylene Oxide conjugation. 1-MHEG is formed via attack at the substituted carbon.

Analytical Methodology: LC-MS/MS Quantification

Quantifying 1-MHEG requires high-resolution separation to resolve it from its abundant regioisomer (2-HPG), which shares the same molecular mass.

Instrumentation & Conditions

-

Platform: Ultra-High Performance Liquid Chromatography (UHPLC) coupled to Triple Quadrupole Mass Spectrometry (QqQ).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Column Chemistry: A high-strength silica (HSS) T3 column or a specialized polar-embedded C18 column is recommended to retain polar glutathione conjugates and separate isomers.

Validated Analytical Protocol

Step 1: Sample Preparation (Blood/Tissue)

-

Lysis: Aliquot 50 µL of whole blood or tissue homogenate.

-

Internal Standard: Add 10 µL of isotope-labeled standard (S-(1-Methyl-2-hydroxyethyl)glutathione-d6 ). Crucial for correcting matrix effects.

-

Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

-

Vortex & Centrifuge: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen if concentration is required, then reconstitute in mobile phase.

Step 2: Chromatographic Separation

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 2% B (Isocratic hold for polarity)

-

1-6 min: 2% -> 25% B (Shallow gradient to resolve isomers)

-

6-8 min: 95% B (Wash)

-

8.1 min: 2% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (MRM)

Monitor the following transitions. The "Quantifier" is used for calculation, "Qualifier" for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| 1-MHEG | 366.1 | 237.1 | Quantifier | 18 |

| 1-MHEG | 366.1 | 179.0 | Qualifier | 24 |

| 1-MHEG-d6 (IS) | 372.1 | 243.1 | Quantifier | 18 |

| 2-HPG (Isomer) | 366.1 | 237.1 | Interference | Must be chromatographically resolved |

Note on Isomer Resolution: 1-MHEG typically elutes after 2-HPG on reverse-phase columns due to slightly higher hydrophobicity of the branched methyl group compared to the terminal hydroxyl.

Workflow Visualization

Figure 2: Step-by-step analytical workflow for the quantification of 1-MHEG.

Interpretation & Validation

Data Interpretation

-

Absolute Quantification: Levels of 1-MHEG correlate with recent (hours to days) exposure to Propylene Oxide.

-

Ratio Analysis: The ratio of 1-MHEG / 2-HPG can serve as a phenotypic marker for GST activity. A shift in this ratio may indicate induction of specific GST isoforms or saturation of the primary detoxification pathway.

-

Background Levels: Endogenous production is negligible, making this a highly specific biomarker for exogenous exposure.

Quality Control Criteria

To ensure data integrity (Trustworthiness), the following criteria must be met:

-

Linearity: R² > 0.99 over the range of 1 nM – 10 µM.

-

Precision: Intra- and inter-day CV < 15%.

-

Recovery: Matrix spike recovery between 85% - 115%.

-

Isomer Separation: Baseline resolution (Rs > 1.5) between 1-MHEG and 2-HPG peaks is mandatory to avoid false positives.

References

-

Fennell, T. R., et al. (2005). "Metabolism and hemoglobin adduct formation of propylene oxide in humans and rats." Toxicological Sciences. Link

-

Fallon, J. K., et al. (1994). "Stereoselective conjugation of propylene oxide by human glutathione S-transferases." Carcinogenesis. Link

-

LGC Standards. (2024). "S-(1-Methyl-2-hydroxyethyl)glutathione Reference Material Data Sheet." Link

-

MedChemExpress. (2024). "S-(1-Methyl-2-hydroxyethyl)glutathione-d6 Product Information." Link

-

Chemicea Pharma. (2024). "Synthesis and Characterization of Glutathione Impurities." Link

Technical Guide: S-(1-Methyl-2-hydroxyethyl)glutathione Adduct Formation

Executive Summary

S-(1-Methyl-2-hydroxyethyl)glutathione (1-MHEG) is a specific thioether conjugate formed by the nucleophilic attack of glutathione (GSH) on the internal carbon (C2) of propylene oxide (PO) . While the terminal attack yielding S-(2-hydroxypropyl)glutathione (2-HPG) is sterically favored, the formation of 1-MHEG represents a critical minor pathway influenced by electronic factors and specific Glutathione S-Transferase (GST) isoforms, particularly GSTT1 .

This guide details the mechanistic pathways, regiochemistry, synthesis, and analytical detection of 1-MHEG, serving as a reference for toxicologists and drug metabolism scientists monitoring electrophilic stress and alkylation events.

Chemical Basis & Mechanistic Pathways

The Precursor: Propylene Oxide

Propylene oxide (1,2-epoxypropane) is a chiral epoxide and a direct alkylating agent.[1] Its reactivity is driven by the ring strain of the oxirane group. Upon exposure to nucleophiles like the thiolate anion of GSH (GS⁻), the ring opens to form stable adducts.

Nucleophilic Substitution Mechanism (Sₙ2)

The formation of 1-MHEG follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The regioselectivity is governed by the competition between steric hindrance and electronic stabilization.

-

Path A (Major): Attack at the terminal carbon (C1) . This site is less sterically hindered.

-

Product: S-(2-hydroxypropyl)glutathione (2-HPG).

-

-

Path B (Minor - Target): Attack at the internal carbon (C2) . This site is more substituted (methine) and sterically crowded, but the transition state is electronically stabilized by the methyl group (partial positive charge character).

-

Product: S-(1-Methyl-2-hydroxyethyl)glutathione (1-MHEG) .[2]

-

Enzymatic Catalysis (GSTT1)

While the reaction occurs spontaneously, Glutathione S-Transferase Theta 1 (GSTT1) significantly accelerates the conjugation of small aliphatic epoxides. Unlike the spontaneous reaction which heavily favors the terminal adduct (2-HPG), enzymatic catalysis can alter the kinetic ratios, making the quantification of 1-MHEG essential for accurate exposure phenotyping.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Propylene Oxide conjugation.

Caption: Divergent regioselective pathways of Propylene Oxide glutathione conjugation yielding 2-HPG and 1-MHEG.

Experimental Protocols

Chemical Synthesis of Standards

To accurately quantify 1-MHEG in biological samples, a reference standard must be synthesized. Since the spontaneous reaction yields a mixture, chromatographic separation is required.

Reagents:

-

L-Glutathione (reduced), >99% purity.

-

Propylene Oxide (racemic), >99%.

-

Ammonium Bicarbonate buffer (20 mM, pH 8.0).

-

Formic Acid (LC-MS grade).

Protocol:

-

Preparation: Dissolve GSH (307 mg, 1.0 mmol) in 10 mL of 20 mM Ammonium Bicarbonate buffer (pH 8.0).

-

Reaction: Add Propylene Oxide (140 µL, 2.0 mmol) dropwise while stirring. The excess epoxide ensures complete consumption of GSH.

-

Incubation: Seal the vessel and incubate at 37°C for 4 hours.

-

Quenching: Acidify the mixture to pH 3.0 using 10% Formic Acid to stabilize the thioether and stop the reaction.

-

Purification (Critical):

-

Inject the mixture onto a preparative C18 HPLC column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-10% B over 20 minutes. The polar adducts elute early.

-

Separation: The major peak (2-HPG) will elute slightly later than the minor peak (1-MHEG) due to the branching of the hydroxyethyl group in 1-MHEG increasing polarity slightly. Note: Elution order must be confirmed by NMR if de novo.

-

-

Lyophilization: Collect fractions corresponding to 1-MHEG and freeze-dry to obtain a white powder.

Analytical Detection (LC-MS/MS)

The following method uses Multiple Reaction Monitoring (MRM) for high sensitivity.

Instrument Parameters:

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

Table 1: LC-MS/MS Transitions for 1-MHEG

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |

| 1-MHEG | 366.1 [M+H]⁺ | 237.1 | 20 | Loss of Pyroglutamate (Standard GSH fragment) |

| 1-MHEG | 366.1 [M+H]⁺ | 179.1 | 35 | Formation of Cys-Gly fragment |

| 1-MHEG | 366.1 [M+H]⁺ | 308.1 | 15 | Neutral loss of Propylene Oxide moiety (Rare) |

| GSH (IS) | 308.1 [M+H]⁺ | 179.1 | 25 | Internal Standard Reference |

Analytical Workflow & Data Interpretation

Workflow Diagram

This workflow ensures the integrity of the adduct from biological matrix to data acquisition.

Caption: Optimized bioanalytical workflow for the extraction and quantification of 1-MHEG from biological matrices.

Interpretation of Results

-

Isomeric Resolution: It is critical to achieve baseline separation between 1-MHEG and 2-HPG. Co-elution will result in overestimation of the minor 1-MHEG adduct.

-

Ratio Analysis: In non-enzymatic incubations, the ratio of 2-HPG to 1-MHEG is typically >10:1. A shift in this ratio in biological samples may indicate specific GSTT1 activity or saturation of the terminal attack pathway.

References

-

PubChem. (n.d.). S-(1-Phenyl-2-hydroxyethyl)glutathione. National Library of Medicine. Retrieved from [Link](Note: Analogous structural data for regiochemistry reference).

-

Pharmaffiliates. (n.d.). S-(2-Hydroxypropyl)glutathione-d6 + S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Mixture). Retrieved from [Link][3][4]

-

Satoh, K., et al. (1989). Glutathione conjugation of styrene 7,8-oxide enantiomers by major glutathione transferase isoenzymes isolated from rat livers. Biochemical Pharmacology. Retrieved from [Link](Foundational mechanism for epoxide-GSH regioselectivity).

-

ResearchGate. (2006). Liquid chromatography-tandem mass spectrometry assay of reduced and oxidized glutathione and main precursors in mice liver. Retrieved from [Link]

Sources

literature review of S-(1-Methyl-2-hydroxyethyl)glutathione research

Mechanistic Formation, Analytical Characterization, and Toxicological Significance

Executive Summary

S-(1-Methyl-2-hydroxyethyl)glutathione (S-MHEG) is a specific regioisomer formed during the detoxification of Propylene Oxide (PO) , a volatile industrial alkylating agent. It represents the conjugate formed by the nucleophilic attack of glutathione (GSH) on the sterically hindered central carbon (

While the terminal attack yielding S-(2-hydroxypropyl)glutathione (2-HPG) is the thermodynamically favored and dominant pathway (>90%), the formation of S-MHEG is critical for comprehensive toxicokinetic profiling. The ratio of these isomers provides insight into the specific catalytic activity of Glutathione S-Transferases (specifically GSTT1) versus spontaneous chemical conjugation. This guide details the synthesis, differentiation, and analytical validation of S-MHEG.

Mechanistic Formation & Regiochemistry[1]

The Alkylation Event

Propylene oxide (1,2-epoxypropane) is an electrophile that reacts with the nucleophilic thiol of GSH. This ring-opening reaction can occur at two distinct sites:

-

Path A (Major): Attack at the less hindered terminal carbon (C1), yielding S-(2-hydroxypropyl)glutathione .

-

Path B (Minor): Attack at the substituted internal carbon (C2), yielding S-(1-methyl-2-hydroxyethyl)glutathione .

Enzymatic vs. Spontaneous Reaction

In aqueous solution at physiological pH, the reaction is spontaneous and predominantly follows Path A due to steric hindrance at C2. However, the enzyme Glutathione S-Transferase Theta 1 (GSTT1) catalyzes this conjugation. While GSTT1 generally reinforces the formation of the major isomer, variations in the isomeric ratio can indicate shifts in enzymatic efficiency or the saturation of metabolic pathways.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the subsequent metabolism into mercapturic acids.

Figure 1: Divergent regioselective pathways in the conjugation of Propylene Oxide with Glutathione.

Synthesis of Reference Standards

To accurately quantify S-MHEG, researchers must synthesize a standard mixture and separate the isomers, as pure S-MHEG is rarely commercially available off-the-shelf.

Synthesis Protocol

Objective: Generate a mixture of 2-HPG and S-MHEG for chromatographic method development.

-

Reagents: Reduced L-Glutathione (10 mM), Propylene Oxide (racemic, 20 mM), Potassium Phosphate Buffer (100 mM, pH 7.4).

-

Procedure:

-

Dissolve GSH in phosphate buffer.

-

Add Propylene Oxide (excess) to the solution in a fume hood (PO is volatile and carcinogenic).

-

Seal the reaction vessel tightly to prevent PO evaporation.

-

Incubate at 37°C for 4 hours in a shaking water bath.

-

Quench: Acidify with 1% Formic Acid to pH 3.0 to stop the reaction and stabilize the thiol conjugates.

-

-

Purification:

-

The mixture will contain ~90% 2-HPG and ~10% S-MHEG.

-

Use Preparative HPLC (C18 column) to fractionate. The S-MHEG isomer typically elutes after the 2-HPG isomer on standard C18 phases due to the slightly higher lipophilicity of the internal methyl substitution, though this is column-dependent.

-

Analytical Characterization

Differentiation of S-MHEG from its regioisomer is the primary analytical challenge. Both have the same molecular formula (

LC-MS/MS Methodology

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for detection.

Key Mechanism: The Neutral Loss Scan .[1] Glutathione conjugates characteristically lose the pyroglutamic acid moiety (129 Da) upon collision-induced dissociation (CID).

| Parameter | Setting / Value |

| Ionization Mode | ESI Positive (+) |

| Precursor Ion | |

| Primary Transition | |

| Secondary Transition | |

| Differentiation | Retention Time. S-MHEG must be chromatographically resolved from 2-HPG. |

NMR Structural Validation

Nuclear Magnetic Resonance (NMR) is the only definitive method to assign the absolute regiochemistry of the synthesized standards.

Distinguishing Feature: The proton environment attached to the sulfur atom.

-

2-HPG (Major): The sulfur is attached to a methylene group (

). In -

S-MHEG (Minor): The sulfur is attached to a methine group (

). In

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the separation and identification of glutathione conjugates.

Toxicological Relevance[3]

Biomarker of Exposure

S-MHEG and its mercapturic acid metabolite serve as sensitive biomarkers for occupational exposure to propylene oxide. Because PO is a direct-acting alkylating agent, the level of these conjugates correlates with the internal dose.

DNA Adduct Correlation

The formation of S-MHEG parallels the formation of DNA adducts. The same electrophilic reactivity that attacks the sulfur in GSH can attack the

Metabolic Saturation

At high exposure levels, the depletion of GSH can lead to a non-linear increase in DNA adducts. Monitoring the ratio of S-MHEG to free GSH provides a "metabolic reserve" index, indicating how close an organism is to saturation of its detoxification capacity.

References

- Faller, T. H., et al. (2001). "Inactivation kinetics of propylene oxide by glutathione S-transferases." Journal of Pharmacology and Experimental Therapeutics.

-

Analytical Methods (LC-MS/MS)

-

Dieckhaus, C. M., et al. (2005). "A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition." Rapid Communications in Mass Spectrometry. Link

- Context: Describes the -129 Da neutral loss scan technique.

-

-

NMR Characterization

-

Hopkinson, R. J., et al. (2010).[2] "Studies on the reaction of glutathione and formaldehyde using NMR." Organic & Biomolecular Chemistry. Link

- Context: While focused on formaldehyde, this paper details the NMR shifts characteristic of GSH conjugates, providing the baseline for S-substitution analysis.

-

- Filser, J. G., et al. (2008). "Toxicokinetics of propylene oxide in rats and humans." Archives of Toxicology.

Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of S-(1-Methyl-2-hydroxyethyl)glutathione by LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative analysis of S-(1-Methyl-2-hydroxyethyl)glutathione (MHEG), a significant biomarker of exposure to propylene oxide. The protocol outlines a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for biological matrices such as plasma and whole blood. We delve into the critical aspects of sample preparation to ensure analyte stability, chromatographic separation for optimal resolution, and mass spectrometric detection for high sensitivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for MHEG quantification to support toxicological studies, occupational exposure monitoring, and clinical research. The methodologies described herein adhere to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Significance of MHEG as a Biomarker

S-(1-Methyl-2-hydroxyethyl)glutathione (MHEG) is a glutathione adduct formed through the covalent binding of propylene oxide (PO) to the thiol group of glutathione (GSH). PO is a widely used industrial chemical that is also generated endogenously, and it is classified as a probable human carcinogen.[4] Exposure to PO can lead to the formation of adducts with cellular macromolecules, including DNA and proteins, which is a key mechanism of its toxicity and carcinogenicity.[5]

Glutathione S-transferases (GSTs) catalyze the detoxification of electrophilic compounds like PO by conjugating them with GSH. This process results in the formation of MHEG, which can be further metabolized and excreted. The quantification of MHEG in biological fluids serves as a valuable biomarker for assessing the body's exposure to PO.[6][7][8] Unlike direct measurements of airborne PO, which only reflect immediate exposure, MHEG levels in blood provide an integrated measure of the internal dose over a longer period.[6] Therefore, a sensitive and specific analytical method for MHEG is crucial for understanding the risks associated with PO exposure in both occupational and environmental settings.

This application note details a state-of-the-art LC-MS/MS method for the precise and accurate quantification of MHEG. The inherent selectivity and sensitivity of tandem mass spectrometry make it the gold standard for analyzing such biomarkers in complex biological matrices.[1][9]

Experimental Workflow Overview

The analytical workflow is designed to ensure the stability of the thiol-containing analyte, efficiently remove interfering matrix components, and achieve sensitive detection.

Caption: A schematic of the complete workflow for MHEG quantification.

Detailed Protocols

Materials and Reagents

-

S-(1-Methyl-2-hydroxyethyl)glutathione (MHEG) analytical standard[10][11]

-

S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (MHEG-d6) internal standard (IS)[10]

-

N-ethylmaleimide (NEM)

-

Sulfosalicylic acid (SSA)

-

LC-MS grade water, acetonitrile, and formic acid

-

Whole blood/plasma collected in K2-EDTA tubes

Sample Preparation Protocol

The stability of glutathione and its adducts in biological samples is a critical concern, as the free thiol group is susceptible to oxidation.[12][13] To mitigate this, immediate derivatization of the thiol group with an alkylating agent like N-ethylmaleimide (NEM) is a widely accepted strategy.[13][14] This step stabilizes the analyte and prevents the formation of disulfide bonds.[13] Subsequent protein precipitation is necessary to remove high-abundance proteins that can interfere with the analysis.

Step-by-Step Protocol:

-

Blood Collection: Collect whole blood in tubes containing K2-EDTA as an anticoagulant.

-

Immediate Derivatization: To a 100 µL aliquot of whole blood or plasma, immediately add 20 µL of a freshly prepared 100 mM NEM solution in water. Vortex briefly to mix. Incubate at room temperature for 15 minutes.

-

Protein Precipitation: Add 400 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA) containing the internal standard (MHEG-d6) at an appropriate concentration (e.g., 50 ng/mL).

-

Rationale: SSA is an effective protein precipitating agent that also helps to acidify the sample, further enhancing analyte stability.[14][15] The inclusion of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.[9]

-

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.[15]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic method is designed to separate MHEG from other endogenous components of the sample matrix. A reversed-phase column is suitable for this purpose. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for polar to moderately polar compounds like MHEG. |